Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-
Description
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-, also known as tert-butyl[(1-methoxyethenyl)oxy]dimethylsilane (CAS: MFCD02683524), is a silicon-based organometallic compound. Its structure consists of a central silicon atom bonded to:
- A tert-butyl group (1,1-dimethylethyl),
- Two methyl groups,
- An ethenyloxy group (vinyloxy, CH₂=CH-O-).
This compound is primarily utilized in organic synthesis as a protective group for alcohols and other oxygen-containing functional groups due to its stability under various reaction conditions . Its ethenyloxy moiety enables selective reactivity in cross-coupling or polymerization reactions, distinguishing it from other silyl ethers.
Properties
CAS No. |
66031-93-4 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
tert-butyl-ethenoxy-dimethylsilane |
InChI |
InChI=1S/C8H18OSi/c1-7-9-10(5,6)8(2,3)4/h7H,1H2,2-6H3 |
InChI Key |
BPWYCYDQDGCUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- typically involves the reaction of tert-butyl dimethylchlorosilane with an appropriate vinyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The vinyl ether group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- involves its ability to form stable bonds with organic and inorganic substrates. The vinyl ether group allows for versatile chemical modifications, while the silicon atom provides stability and resistance to degradation. The compound can interact with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Key Observations:
Reactivity :
- The ethenyloxy group in the target compound facilitates radical-initiated polymerization and vinyl ether chemistry, unlike the halogenated (e.g., chloro, bromo) analogs, which are more electrophilic .
- tert-Butyldimethylsilyl chloride exhibits higher hydrolytic stability compared to the target compound but requires anhydrous conditions for silylation .
Stability: Compounds with alkyne substituents (e.g., decynyloxy, ethynylphenoxy) demonstrate enhanced thermal stability (>200°C) due to the robust sp-hybridized carbon-silicon bond, whereas the ethenyloxy analog is sensitive to acidic hydrolysis .
Applications: Bromopropoxy and chloro derivatives are preferred for nucleophilic substitutions, while the target compound’s ethenyloxy group is exploited in photopolymerization and surface coating technologies .
Research Findings and Industrial Relevance
Comparative Bioactivity
This suggests that modifying the substituents on the silicon core could yield bioactive derivatives, though the target compound itself is primarily industrial .
Stability and LogP Analysis
- Hydrophobicity: The target compound has a calculated logP (octanol/water) of 11.61 (Crippen method), indicating extreme hydrophobicity, comparable to Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy-) (logP 11.61) . This property makes it suitable for lipid-soluble formulations.
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